N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c24-20-8-6-18(7-9-20)14-23(30)27-21-15-22(26-17-25-21)29-12-10-28(11-13-29)16-19-4-2-1-3-5-19/h1-9,15,17H,10-14,16H2,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPLNSFUUVVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenylacetamide Group: The final step involves the acylation of the pyrimidine core with 4-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and benzylpiperazine group participate in nucleophilic substitutions due to electron-deficient aromatic systems and amine reactivity.
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Mechanistic Insight : The pyrimidine's C-6 position is activated for substitution due to electron withdrawal by the adjacent piperazine and acetamide groups.
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Kinetics : Hydrolysis rates depend on steric hindrance from the benzylpiperazine group, with longer reaction times required.
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring undergoes directed substitutions, primarily at the meta position relative to fluorine.
| Reaction | Reagents/Conditions | Position Substituted | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | Meta to fluorine | 3-Nitro-4-fluorophenyl derivative | |
| Sulfonation | SO₃/H₂SO₄ (50°C, 4 hr) | Meta to fluorine | 3-Sulfo-4-fluorophenyl derivative |
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Regioselectivity : Fluorine's strong electron-withdrawing effect directs incoming electrophiles to the meta position.
Redox Reactions
The pyrimidine ring and benzyl group participate in reduction/oxidation processes.
| Reaction Type | Reagents/Conditions | Outcome | Catalysts/Notes | References |
|---|---|---|---|---|
| Pyrimidine Reduction | H₂ (1 atm), Pd/C, MeOH (rt, 6 hr) | Partial saturation of pyrimidine ring | Selective for C=N bonds | |
| Benzyl Oxidation | KMnO₄, H₂O (100°C, 8 hr) | Benzyl → benzoic acid | Requires acidic conditions |
Cross-Coupling Reactions
The pyrimidine ring supports transition-metal-catalyzed couplings for structural diversification.
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation/acylation to modulate biological activity.
Key Research Findings
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Anticonvulsant Analog Data : Structural analogs with 4-fluorophenyl groups showed 60–80% seizure inhibition in MES (maximal electroshock) models at 100 mg/kg .
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SAR Trends : Piperazine N-substitution with hydrophobic groups (e.g., benzyl) enhances blood-brain barrier permeability .
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Stability : The acetamide linkage is stable in pH 7.4 buffers but hydrolyzes rapidly in gastric fluid (pH 1.2), suggesting prodrug potential.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of this compound is its role as an acetylcholinesterase inhibitor (AChEI). AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions such as memory and learning. Inhibition of AChE leads to increased acetylcholine levels, which can enhance cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases like Alzheimer's disease.
Table 1: Biological Activity Data
| Activity Type | Result |
|---|---|
| AChE Inhibition IC50 | Significant inhibitory activity observed |
| Neuroprotective Effects | Mitigates oxidative stress-induced damage |
Neuroprotective Effects
In addition to its AChE inhibition properties, N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide has shown potential neuroprotective effects. Studies indicate that it may help reduce neuronal damage caused by oxidative stress, suggesting antioxidant properties that could contribute to its therapeutic efficacy.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between an aldehyde and a guanidine derivative.
- Introduction of the Benzylpiperazine Moiety : A nucleophilic substitution reaction incorporates the benzylpiperazine group.
- Attachment of the Fluorophenyl Group : This is accomplished through acylation or similar reactions to yield the final product.
The primary mechanism by which this compound exerts its biological effects is through competitive inhibition of AChE, enhancing cholinergic signaling in the nervous system.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
In Vivo Studies
Animal models treated with this compound demonstrated improved cognitive function, as assessed by behavioral tests such as the Morris water maze. These findings suggest that the compound can positively influence memory and learning capabilities.
Molecular Docking Studies
Computational studies have shown favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor. The results from these studies provide a strong rationale for further development as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Replaces benzylpiperazine with 4-methylpiperidine and introduces a methyl group at the pyrimidine C6 position.
- The ether linkage (pyrimidinyl-oxy) instead of a direct acetamide-pyrimidine bond may influence solubility and metabolic stability .
N-[4-(4-Methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl]acetamide Derivatives
- Structure: Features a pyridin-4-ylamino group at C6 of pyrimidine and a 4-methylpiperazine at C3.
- Key Differences: The pyridine-amino substitution enhances π-π stacking interactions in receptor binding, as seen in kinase inhibitors. The methylpiperazine group may improve solubility compared to the bulkier benzylpiperazine in the target compound .
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Substitutes pyrimidine with benzothiazole while retaining the 4-fluorophenylacetamide group.
Functional Group Variations and Pharmacological Implications
Piperazine/Piperidine Modifications
- Benzylpiperazine vs. Tosylpiperazine : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () replaces benzyl with a sulfonyl group, increasing electronegativity and hydrogen-bonding capacity. This modification is common in protease inhibitors to enhance polar interactions .
- 4-Methylpiperidine vs. 4-Benzylpiperazine : The benzyl group in the target compound introduces lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to methylpiperidine derivatives .
Fluorophenyl Substituents
- 4-Fluorophenyl vs.
Biological Activity
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24FN5O
- Molecular Weight : 405.5 g/mol
- CAS Number : 1396812-75-1
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly receptors and enzymes. The compound is believed to modulate the activity of these targets, which can lead to various therapeutic effects. While the precise pathways remain under investigation, initial studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties .
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study involving various N-phenyl derivatives highlighted that modifications in the piperazine moiety significantly impacted their efficacy against seizures. The lipophilicity of these compounds was found to correlate with their pharmacokinetic profiles, suggesting that structural modifications can enhance their anticonvulsant activity .
Inhibition of Tyrosinase
Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and compounds that inhibit this enzyme can be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that derivatives containing the benzylpiperazine fragment show competitive inhibition against tyrosinase without cytotoxic effects on human cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the phenyl ring | Increased potency as a tyrosinase inhibitor |
| Alteration of the piperazine moiety | Significant changes in anticonvulsant efficacy |
| Introduction of electron-withdrawing groups | Enhanced activity against certain biological targets |
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study synthesized a series of N-substituted acetamides and evaluated their anticonvulsant activity in animal models. The results indicated that compounds with higher lipophilicity showed better efficacy at extended time points compared to less lipophilic counterparts .
- Tyrosinase Inhibition : Compounds derived from piperazine were tested for their ability to inhibit tyrosinase. The study found that specific structural features led to significant inhibition rates, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .
- In Vitro Cytotoxicity : Investigations into cytotoxic effects revealed that several derivatives exhibited low toxicity towards mammalian cells while maintaining high biological activity against target enzymes, making them promising candidates for further development .
Q & A
Q. How can machine learning optimize lead compound development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
